molecular formula C14H18N2 B8635798 1-(1-methyl-piperidin-4-yl)-1H-indole CAS No. 118511-70-9

1-(1-methyl-piperidin-4-yl)-1H-indole

Cat. No.: B8635798
CAS No.: 118511-70-9
M. Wt: 214.31 g/mol
InChI Key: HDBWSCPBUCTVMT-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, found in a vast array of natural products and synthetic compounds with diverse biological activities. rsc.org Its structural versatility allows it to interact with a wide range of biological targets, leading to its incorporation into drugs with anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. mdpi.comopenmedicinalchemistryjournal.com The indole ring system is a key component of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its fundamental role in biological processes. mdpi.com In drug design, the indole nucleus often serves as a template for developing agents that can target enzymes, receptors, and even nucleic acids. mdpi.comresearchgate.net

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. Its conformational flexibility and ability to be substituted at various positions make it a vital component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Piperidine derivatives are integral to a wide array of therapeutic agents, including those targeting the central nervous system. mdpi.com The incorporation of a piperidine moiety can influence a molecule's solubility, lipophilicity, and ability to cross biological membranes, which are critical parameters for drug efficacy.

The combination of indole and piperidine moieties into a single molecular entity, as seen in 1-(1-methyl-piperidin-4-yl)-1H-indole, creates a hybrid structure with the potential for novel biological activities. Researchers often explore such hybrids to develop compounds with improved potency, selectivity, and drug-like properties. researchgate.net

Overview of Research Trajectories for this compound and its Direct Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its direct structural analogues provide significant insights into the potential areas of investigation for this class of compounds. The primary focus of research on indole-piperidine hybrids has been in the discovery of novel therapeutic agents for a range of diseases.

One significant area of research for analogues is in the development of antimalarial agents . For instance, the structural isomer 3-(1-methyl-piperidin-4-yl)-1H-indole has been investigated for its potential to inhibit hemozoin crystallization, a critical process in the survival of the malaria parasite. smolecule.comnih.gov This mechanism of action is distinct from traditional quinoline-based antimalarials, offering a potential strategy to overcome drug resistance. smolecule.com

Another important research direction for related indole-piperidine structures is in the field of oncology . Analogues are being designed and synthesized as potential inhibitors of key cellular targets in cancer progression. For example, indole-piperidine hybrids have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.netnih.gov Furthermore, derivatives have been explored for their ability to suppress signaling pathways, such as the Hedgehog signaling pathway, which is implicated in several malignancies. nih.gov A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has shown potential in overcoming drug resistance in Hedgehog-dependent cancers. nih.gov

The development of agents targeting the central nervous system is another key research trajectory. Given that both indole and piperidine are common scaffolds in neuroactive compounds, their hybrids are logical candidates for the development of new treatments for neurological and psychiatric disorders. For example, derivatives of 3-(piperidin-3-yl)-1H-indole have been synthesized and studied as serotonin analogs. nih.gov

The synthesis of these complex molecules is also a significant area of research. Efficient synthetic routes are crucial for the generation of diverse libraries of analogues for biological screening. Studies have focused on methods for the N-alkylation of indole-piperidine precursors to create the final compounds. smolecule.com

The table below summarizes the research focus for some direct analogues of this compound.

Compound AnalogueResearch AreaKey Findings
3-(1-Methyl-piperidin-4-yl)-1H-indoleAntimalarialInvestigated for inhibition of hemozoin crystallization. smolecule.comnih.gov
Indole-piperidine amidesAlzheimer's DiseaseDesigned as dual inhibitors of cholinesterases and β-secretase. mdpi.com
2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneOncologySuppresses Hedgehog signaling and shows potential against drug-resistant tumors. nih.gov
3-(Piperidin-3-yl)-1H-indole derivativesCentral Nervous SystemSynthesized as serotonin analogs for potential neurological applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118511-70-9

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)indole

InChI

InChI=1S/C14H18N2/c1-15-9-7-13(8-10-15)16-11-6-12-4-2-3-5-14(12)16/h2-6,11,13H,7-10H2,1H3

InChI Key

HDBWSCPBUCTVMT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Process Development for 1 1 Methyl Piperidin 4 Yl 1h Indole and Key Intermediates

Established Synthetic Routes to 1-(1-methyl-piperidin-4-yl)-1H-indole Core Structures

The construction of the indole (B1671886) ring system linked to a piperidine (B6355638) moiety can be achieved through several established synthetic strategies. These methods provide reliable pathways to the core structure, with the Leimgruber-Batcho synthesis and reductive alkylation being prominent examples.

The Leimgruber-Batcho indole synthesis is a versatile and widely used method for constructing indole rings from o-nitrotoluenes. wikipedia.org This two-step process has become a popular alternative to the Fischer indole synthesis due to its high yields, mild reaction conditions, and the commercial availability of many starting materials. wikipedia.org The synthesis begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgresearchgate.net This intermediate is then subjected to a reductive cyclization to form the indole ring. wikipedia.org Various reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium-on-carbon with hydrogen, or stannous chloride. wikipedia.org

A key advantage of this method is its ability to produce indoles that are unsubstituted at the 2 and/or 3 positions directly. clockss.org The reaction has been successfully applied in the industrial production of various pharmacologically active indole derivatives. wikipedia.org

For instance, a process was developed for the manufacturing of 1-(1-Pyridin-2-yl methyl-piperidin-4-yl)-1H-indole, a key intermediate for a protein kinase C inhibitor, utilizing the Leimgruber-Batcho synthesis. acs.org In this process, 2-(2,2-dimethoxyethyl)benzenamine and 1-(2-pyridinylmethyl)-4-piperidinone camphor (B46023) sulfonate serve as key intermediates. acs.org The resulting indole compound was isolated in high yield (78%) and purity (<1% impurities) through direct crystallization. acs.org

Table 1: Key Steps in Leimgruber-Batcho Synthesis of an Indole-Piperidine Structure acs.org

StepReactantsReagents/ConditionsProductYield
Enamine Formation & Cyclization 2-(2,2-dimethoxyethyl)benzenamine, 1-(2-pyridinylmethyl)-4-piperidinone camphor sulfonateLeimgruber-Batcho Conditions1-(1-Pyridin-2-yl methyl-piperidin-4-yl)-1H-indole-
Purification Crude ProductDirect Crystallization from IPA or ethanol-waterPurified 1-(1-Pyridin-2-yl methyl-piperidin-4-yl)-1H-indole78%

Reductive alkylation, also known as reductive amination, provides a direct and efficient method for forming the bond between the indole nitrogen and the piperidine ring. This strategy typically involves the reaction of an indole with a suitable piperidinone derivative in the presence of a reducing agent.

One convenient procedure involves the one-step synthesis of 3-alkylindoles from indoles and ketones using triethylsilane and trichloroacetic acid. researchgate.net This ionic hydrogenation approach is a powerful tool for creating C-C bonds at the indole 3-position. researchgate.net A similar strategy can be adapted for N-alkylation. For N-alkylation of an indole with a piperidine, the indole nitrogen acts as the nucleophile, attacking the carbonyl carbon of a piperidinone. The resulting intermediate is then reduced in situ to form the N-C bond.

More modern variations of this strategy have also been developed. Under indium catalysis, a diverse range of alkylindoles can be prepared from a combination of indoles and alkynes in the presence of hydrosilanes, achieving yields often over 70%. nih.gov Furthermore, metal-free approaches have been established for the N-alkylation of amines using alcohols through an oxidation/imine-iminium formation/reductive amination cascade, which offers a mild and atom-economical alternative. organic-chemistry.org These methods highlight the flexibility of reductive alkylation in forming indole-piperidine linkages.

Optimized Processes for Critical Precursors

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a crucial intermediate in the synthesis of the migraine drug naratriptan. researchgate.net An improved and scalable process for this compound has been developed, moving away from less efficient methods. researchgate.net A novel one-pot synthetic procedure was designed for scale-up, which utilizes the reductive alkylation of 5-bromoindole (B119039) with 1-methyl-4-piperidone (B142233). researchgate.net

This optimized process employs triethylsilane as the reducing agent in the presence of an acid. researchgate.net This method proved to be a convenient and efficient way to produce the desired 3-substituted indole derivative. researchgate.net

Table 2: Comparison of Synthetic Approaches for 3-Alkylindoles researchgate.net

MethodReactantsReagentsKey Features
Improved One-Pot Process Indoles, KetonesTriethylsilane, Trichloroacetic AcidConvenient, one-step procedure suitable for scale-up.
Alternative Method 3-(tetrahydro-4-pyridyl) indole derivativesNaBH4 in THF under acidic conditions (AcOH or CF3COOH)Provides an alternative reductive pathway.

The development of a robust manufacturing process for 1-(1-Pyridin-2-yl methyl-piperidin-4-yl)-1H-indole showcases the application of classic synthesis principles to large-scale production. acs.org As mentioned previously, the core of this process is the Leimgruber-Batcho indole synthesis. acs.org The key starting materials for this synthesis are 2-(2,2-dimethoxyethyl)benzenamine and 1-(2-pyridinylmethyl)-4-piperidinone camphor sulfonate. acs.org A significant advancement in this process was the development of a direct crystallization method for purification. This step allows for the isolation of the final product with less than 1% impurities and a high yield of 78%, avoiding the need for more complex and costly purification techniques like chromatography. acs.org

Modern Synthetic Techniques for Derivatives

Modern organic synthesis continues to provide new tools for the creation of derivatives of core structures like this compound. These techniques allow for precise modification of the molecule to explore structure-activity relationships.

One area of advancement is the direct C-H alkylation of indoles. Photochemical methods utilizing halogen-bonded complexes have been shown to drive the direct C2–H alkylation of indole rings, offering a novel way to introduce substituents without pre-functionalization. beilstein-journals.org

For N-alkylation, copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has been developed as an efficient method. researchgate.net Additionally, metal-free processes have been reported, such as the hydroxymethylation of indoles using formic acid, promoted by an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) with phenylsilane (B129415) as the reductant. researchgate.net

In the realm of piperidine synthesis, catalytic enantioselective methods are at the forefront. An Ir/Cu/N-PINAP catalyzed reductive alkynylation of amides has been developed, enabling a one-pot, highly enantioselective synthesis of α-alkyl piperidines from simple amides and alkynes. nih.gov Such advanced catalytic systems provide powerful and efficient pathways to chiral piperidine-containing molecules and their derivatives. nih.gov

One-Pot Synthetic Procedures for Scale-Up

The development of one-pot synthetic procedures is highly desirable for large-scale production as it reduces the number of unit operations, minimizes waste, and can lead to lower manufacturing costs. While a specific, large-scale, one-pot synthesis for this compound is not extensively detailed in publicly available literature, analogous methodologies for related heterocyclic compounds provide a framework for its potential streamlined synthesis. Effective one-pot syntheses have been developed for structurally similar compounds like C3-piperazinyl-substituted quinolines and multifunctionalized indole–pyrrole hybrids. rsc.orgnih.gov

A plausible approach could involve a modified Friedländer annulation or a similar condensation reaction, followed by in-situ N-alkylation. For instance, a process could be conceptualized where a suitable aniline (B41778) precursor reacts with 1-methyl-4-piperidone to form an enamine or imine intermediate, which then undergoes cyclization to form the indole ring system in a single reaction vessel. Key to the scalability of such a process is the careful control of reaction parameters to minimize side-product formation.

Table 1: Key Considerations in One-Pot Synthesis Development

Parameter Importance in Scale-Up Example from Analogous Syntheses
Solvent System Affects reaction rate, solubility of intermediates, and product isolation. Dichloromethane and methanol (B129727) are common solvents in related heterocyclic syntheses. google.comnih.gov
Catalyst Choice Crucial for reaction efficiency and selectivity. Palladium-based catalysts are often used for coupling reactions in indole synthesis. mdpi.com
Temperature Control Essential for managing reaction kinetics and preventing thermal decomposition. Reactions may be initiated at 0°C and gradually warmed to room temperature or heated to reflux. nih.govnih.gov

| Reagent Stoichiometry | Prevents excess starting material contamination and maximizes yield. | Precise control of equivalents of reactants and catalysts is critical. nih.gov |

Functional Group Transformations on the Indole and Piperidine Moieties

Functional group transformations are essential for creating derivatives of the parent compound, which is a common practice in medicinal chemistry to explore structure-activity relationships.

Indole Moiety: The indole ring is amenable to various transformations. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can introduce functional groups at various positions, although the reactivity of the N-substituted indole must be considered. Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, are powerful methods for introducing aryl, vinyl, or alkynyl groups, typically after initial halogenation of the indole ring. mdpi.comresearchgate.net This allows for the synthesis of a diverse library of analogues. The nitrogen atom of the indole can also be a site for further reactions, although in the target compound it is already substituted.

Piperidine Moiety: The piperidine ring in this compound is a saturated heterocycle. The tertiary amine of the N-methylpiperidine group is a key functional handle. While it is already alkylated, it can react to form quaternary ammonium (B1175870) salts. The synthesis of the piperidine core itself often starts from precursors like 1-methyl-4-piperidone. chemicalbook.com The formation of the piperidine ring can be achieved through various methods, including the hydrogenation of corresponding pyridine (B92270) precursors or via cyclization reactions. nih.gov The stereochemistry of the piperidine ring can be controlled through diastereoselective reactions, such as the nitro-Mannich reaction followed by reductive cyclization, which is important for producing specific isomers. nih.gov

Purification and Characterization Methodologies in Synthesis Research

Ensuring the purity and confirming the structure of synthesized compounds are critical steps in chemical research and development. A combination of purification techniques and analytical characterization is employed.

Direct Crystallization for Impurity Reduction

Crystallization is a fundamental and highly effective technique for purifying solid organic compounds. chemrevlett.com For compounds like this compound and its derivatives, direct crystallization from a suitable solvent system is a preferred method for removing impurities generated during the synthesis. The process relies on the principle that the desired compound has different solubility properties from the impurities at varying temperatures.

The selection of an appropriate solvent is crucial for successful crystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities should remain soluble at all temperatures. Ethanol is frequently used for recrystallizing piperidine derivatives. chemrevlett.com In some cases, solvent mixtures, such as dichloromethane/methanol, are employed to achieve optimal solubility characteristics. chemrevlett.com The use of a specific solvent can also be advantageous for obtaining a single, desired polymorph, which is critical for consistency in downstream applications. google.com The process typically involves dissolving the crude material in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, which are then isolated by filtration. chemrevlett.com

Table 2: Solvents Used in the Crystallization of Related Heterocyclic Compounds

Compound Type Solvent(s) Outcome Reference
Piperidin-4-one derivatives Ethanol Pure crystals chemrevlett.com
Substituted Piperidin-4-one Dichloromethane/Methanol Light yellow crystals chemrevlett.com
Complex Piperidine Agonist Ethanol Single polymorph (Form A) google.com

Structure Activity Relationship Sar Studies and Rational Ligand Design

General Principles of SAR for Indole-Piperidine Frameworks

The combination of an indole (B1671886) nucleus and a piperidine (B6355638) ring creates a versatile pharmacophore with distinct properties that can be fine-tuned for specific biological targets. The indole ring, being a bicyclic aromatic heterocycle, is structurally similar to the neurotransmitter serotonin (B10506) and the amino acid tryptophan. nih.gov This allows it to participate in various non-covalent interactions within receptor binding pockets, including hydrogen bonding (via the indole N-H), π-π stacking, and hydrophobic interactions. nih.gov

Conformational Analysis and Molecular Recognition Mechanisms

Molecular recognition is governed by a combination of these conformational factors and the electronic properties of the scaffold. The mechanism typically involves:

Ionic Anchoring: The protonated nitrogen of the piperidine ring forms a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of many aminergic GPCRs. nih.gov

Hydrophobic/Aromatic Interactions: The indole nucleus often inserts into a hydrophobic pocket formed by aromatic and aliphatic residues within the receptor's transmembrane helices. mdpi.com It can engage in π-π stacking with residues like phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, often interacting with serine or threonine residues in the binding pocket. nih.gov

Computational studies, including molecular docking and dynamics simulations, are frequently used to predict the binding modes of these ligands, revealing how specific substitutions on either the indole or piperidine ring can enhance affinity and selectivity by optimizing these key interactions. nih.gov

Receptor-Specific SAR Investigations of 1-(1-methyl-piperidin-4-yl)-1H-indole Analogues

Analogues of the this compound scaffold have been extensively investigated as ligands for various serotonin (5-HT) receptors, demonstrating the framework's tunability for achieving high affinity and selectivity.

The substitution pattern on the indole ring is critical for modulating affinity for 5-HT receptors, particularly the 5-HT6 receptor.

Position 2: Introduction of a methyl group at the C2 position of the indole has been shown to slightly decrease affinity for 5-HT6 receptors in certain N1-azinylsulfonyl indole series. nih.gov

N1-Substitution: While the core structure of interest has the piperidine at the N1 position, related scaffolds show that large arylsulfonyl groups on the N1-position are well-tolerated and often required for high 5-HT6 affinity. nih.govnih.govnih.gov

The data below illustrates the impact of indole C5 substitution on 5-HT6 receptor affinity in a series of 3-(1,2,3,6-tetrahydropyridin-4-yl)indoles with a 7-quinolinylsulfonyl group at the N1 position.

Compound IDIndole C5 Substituent (R)5-HT6 Ki (nM)
23 5-MeO2 ± 0.4
11 H8 ± 1
17 5-Cl13 ± 2
28 6-Cl22 ± 2
Data sourced from Zajdel et al. (2016). nih.gov

Achieving selectivity between closely related receptor subtypes, such as 5-HT1D and 5-HT1F, is a significant challenge that relies on subtle conformational and structural modifications. A study on analogues of 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide, a selective 5-HT1F agonist, demonstrated that covalent dimerization could dramatically shift selectivity. nih.gov By linking two monomer units via their indole C3 positions, researchers created dimers with exceptionally high affinity and over 10,000-fold selectivity for the 5-HT1D receptor over the 5-HT1F receptor. nih.gov This highlights that the spatial presentation of two pharmacophores, dictated by linker length and attachment position, is a critical conformational requirement for achieving this dramatic switch in agonist selectivity.

In a different series of 3-[3-(piperidin-1-yl)propyl]indoles, SAR studies led to the identification of L-772,405, a full agonist at the h5-HT1D receptor with 170-fold selectivity over the h5-HT1B receptor. nih.gov This selectivity was achieved by optimizing the substituent at the 5-position of the indole ring, demonstrating that this position is key to differentiating between these subtypes.

Compound5-HT1D Ki (nM)5-HT1F Ki (nM)Selectivity (1F/1D)
Monomer 3 3.10.20.06
Dimer 8 0.3>10,000>33,333
Data shows the shift from a 5-HT1F selective monomer to a highly 5-HT1D selective dimer. Sourced from Choi et al. (2008). nih.gov

While orthosteric ligands bind to the same site as endogenous cannabinoids, allosteric modulators bind to a topographically distinct site, offering a different mechanism for therapeutic intervention. nih.govescholarship.org Analogues based on the indole-piperidine framework have been instrumental in the discovery and characterization of CB1 receptor allosteric modulators.

The prototypical CB1 allosteric modulator, ORG27569, is an indole-2-carboxamide derivative containing a piperidine moiety. realmofcaring.org Structure-activity relationship studies on this and related scaffolds have revealed key structural requirements for allosteric modulation:

Indole Ring: The indole ring is generally preferred for maintaining high binding affinity at the allosteric site. nih.gov

C3-Substituents: Modifications at the C3 position of the indole ring significantly impact the allosteric effect. Increasing the length of an alkyl chain at this position can enhance positive allosteric modulation (PAM) activity. For example, replacing the C3-ethyl group of ORG27569 with a C3-pentyl group significantly improves the binding cooperativity factor (α). nih.govnih.gov

Amide Linker: The carboxamide functionality is often required to produce a stimulatory (PAM) effect on orthosteric agonist binding. researchgate.net

Basic Amine: A terminal basic amine, such as a piperidine or dimethylamino group, is a common feature among potent indole-based allosteric modulators. researchgate.net

Although the core compound this compound lacks the carboxamide linker seen in ORG27569, the SAR principles derived from these analogues provide a clear blueprint for designing novel CB1 allosteric modulators based on the indole-piperidine framework. The key is to append appropriate functionality that can interact with the allosteric binding pocket, which is distinct from the orthosteric site.

CompoundDescriptionKB (nM)Cooperativity (α)Functional Effect
ORG27569 C3-ethyl indole-2-carboxamide2307NAM
ICAM-b C3-pentyl indole-2-carboxamide47018NAM
11j C3-pentyl indole-2-carboxamide167.316.55NAM
KB represents the equilibrium dissociation constant for the allosteric modulator. The cooperativity factor (α) indicates the degree to which the modulator enhances orthosteric agonist binding (α > 1 for PAMs). Functional effect refers to Negative Allosteric Modulation (NAM) of agonist-induced signaling. Data sourced from Mahmoud et al. (2013) and Nguyen et al. (2017). nih.govnih.gov

Cannabinoid CB1 Receptor Allosteric Modulation

Indole Ring Preference for Allosteric Site Affinity

The indole ring, a key component of this compound, is frequently found in molecules that exhibit allosteric modulation of protein function. nih.govresearchgate.net Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that can either enhance or inhibit the protein's activity. nih.gov This mode of action offers several advantages over traditional orthosteric ligands, including greater specificity and a reduced risk of side effects. nih.govresearchgate.net

While direct studies on the allosteric site affinity of this compound are not extensively documented, the prevalence of the indole scaffold in known allosteric modulators suggests a potential for this compound to act in a similar manner. nih.govnih.gov For instance, indole derivatives have been identified as allosteric inhibitors of the m6A-RNA methyltransferase METTL3-14 complex and as allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.org The planar, aromatic nature of the indole ring allows it to participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for binding to allosteric pockets. The specific electronic properties of the indole ring system can also contribute to its binding affinity and selectivity for a particular allosteric site. Further research is warranted to fully elucidate the allosteric modulatory potential of this compound and to identify the specific proteins it may target through this mechanism.

Histamine (B1213489) H4 Receptor Antagonism

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, making it an attractive target for the treatment of inflammatory and allergic conditions. researchgate.netjwatch.org Several indole-containing compounds have been investigated as H4R antagonists. One of the most well-known is JNJ 7777120, which features a 5-chloro-1H-indole-2-carboxamide core coupled to a 4-methylpiperazine. researchgate.netnih.gov Although structurally distinct from this compound, the research on JNJ 7777120 and related compounds provides valuable insights into the SAR of indole-based H4R antagonists.

Farnesoid X Receptor (FXR) Agonism and Modulation Pathways

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. nih.govmdpi.com As such, FXR agonists are being explored as potential therapeutics for a range of metabolic diseases. nih.gov The development of synthetic FXR agonists has revealed that diverse chemical scaffolds, including those containing indole and piperidine moieties, can activate this receptor. nih.govacs.orgnih.gov

Histone Methyltransferase EZH2 Inhibition

One of the most well-characterized activities of the this compound scaffold is its role in the inhibition of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). acs.orgnih.govacs.org EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic modification associated with gene silencing. nih.govnih.gov Dysregulation of EZH2 activity is implicated in various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov

The potent and selective EZH2 inhibitor, CPI-1205 (Lirametostat), incorporates the this compound core structure. acs.orgnih.gov SAR studies on a series of indole-based EZH2 inhibitors have highlighted the importance of this core for high-affinity binding. acs.orgnih.govresearchgate.net

Compound ModificationEffect on EZH2 InhibitionReference
Pyridone-indole coreEssential for high biochemical potency nih.govnih.gov
N-H piperidineMaintains biochemical potency nih.gov
N-Me piperidineMaintains biochemical potency nih.gov
Impact of N-methyl Substituent and Receptor Pocket Interactions

The N-methyl group on the piperidine ring of this compound, as seen in related EZH2 inhibitors, plays a role in modulating the compound's properties, although it does not appear to be strictly necessary for potent biochemical inhibition. nih.gov The primary interactions driving the high affinity of these inhibitors are attributed to the pyridone-indole core, which binds within a pocket defined by residues from both the SET and SAL domains of EZH2, as well as from the EED subunit of the PRC2 complex. nih.govnih.gov

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are a family of membrane proteins responsible for the transport of nucleosides and nucleoside analogs across cell membranes. nih.gov These transporters are crucial for various physiological processes, including nucleotide synthesis and the regulation of adenosine (B11128) signaling. nih.gov Inhibition of ENTs has therapeutic potential in cardiovascular diseases and cancer. nih.gov

While there is limited direct evidence for the inhibition of ENTs by this compound, some studies have explored related structures. For instance, research on 1,4-disubstituted piperazines with an indole moiety has shown cytotoxic activity, although their effects on ENTs were not specifically detailed. nih.gov The SAR of ENT inhibitors is complex, with both the core scaffold and its substituents playing a role in determining potency and selectivity for the different ENT subtypes (ENT1, ENT2, ENT3, and ENT4). nih.gov Given the structural diversity of known ENT inhibitors, it is plausible that an indole-piperidine scaffold could interact with these transporters. Further investigation is required to screen this compound and its analogs for ENT inhibitory activity and to understand the structural features that would govern such an interaction.

G-protein Coupled Receptor 119 (GPR119) Agonism

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells and is involved in the regulation of glucose homeostasis. nih.govsemanticscholar.orgnih.gov Activation of GPR119 leads to the release of insulin (B600854) and glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes. nih.govsemanticscholar.orgmedchemexpress.com

The search for potent and orally bioavailable GPR119 agonists has led to the exploration of a wide range of chemical scaffolds, including those containing piperidine and indole-like structures. nih.govsemanticscholar.orgmedchemexpress.commdpi.com For example, a series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were developed as GPR119 agonists, with one of the lead compounds containing a dihydro-1H-indol-1-yl group. nih.gov This suggests that the indole nucleus can be accommodated within the GPR119 binding site.

Structural FeatureRole in GPR119 AgonismReference
Piperidine RingCommon moiety in GPR119 agonists nih.govsemanticscholar.orgmdpi.com
Indole/Indoline RingCan be incorporated into GPR119 agonist scaffolds nih.gov

Pharmacological Characterization and Biological Activities Preclinical Assessments

In Vitro Receptor Binding and Functional Assays

The interaction of this chemical scaffold with G-protein coupled receptors (GPCRs) has been a subject of investigation, particularly concerning its potential for biased agonism.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. For derivatives of the 1-(1-methyl-piperidin-4-yl)-1H-indole scaffold, studies have explored their binding to various receptors. For instance, replacing the piperazine (B1678402) ring in certain compounds with an N-methyl piperidine (B6355638) has been shown to yield derivatives with moderate to strong affinity for the Sigma-1 receptor (S1R), with Ki values reported to be in the nanomolar range. unict.it The structural features, including the flexibility of the ring and nitrogen-to-nitrogen distance, are critical in determining this binding affinity. unict.it In other studies, novel radiolabeled benzamide (B126) derivatives incorporating an N-benzylpiperidin-4-yl moiety have demonstrated high-affinity binding to both sigma-1 and sigma-2 receptors in breast cancer cells. researchgate.net

Interactive Data Table: Receptor Affinity for Piperidine Derivatives

Compound Class Receptor Target Affinity (Ki)
N-Methyl Piperidine Derivatives Sigma-1 (S1R) 0.54 to 108 nM unict.it

G-Protein Coupled Receptor (GPCR) Signaling Studies (e.g., [35S]GTPγS binding)

Functional assays such as [35S]GTPγS binding are used to measure the activation of G-proteins following receptor stimulation. Research into structurally similar indole (B1671886) derivatives has shown that specific substitutions can significantly impact G-protein signaling. For example, in a study on indole-piperazine analogs, N-alkylation, including N-methylation, was found to abolish G protein-mediated signaling relative to the parent compound. unc.edu This suggests that the N-methyl group on the piperidine ring of this compound could play a crucial role in modulating its functional activity at GPCRs, potentially reducing or eliminating G-protein pathway activation. unc.edu

Beta-Arrestin Mediated Downstream Activation

In contrast to its effect on G-protein signaling, the N-methyl substitution on similar indole scaffolds has been shown to retain efficacy in recruiting β-arrestin. unc.edu This leads to a phenomenon known as "biased agonism," where a ligand preferentially activates one signaling pathway (β-arrestin) over another (G-protein). Molecular dynamics simulations suggest that this bias can arise from different interactions within the receptor's binding pocket. unc.edu The N-methylated compound is incapable of forming a specific hydrogen bond, which appears to be more critical for G-protein activation than for β-arrestin recruitment. unc.edu This functional selectivity highlights the potential for derivatives of this compound to act as biased ligands, which has significant implications for designing drugs with more specific downstream effects. nih.gov

Cellular and Enzyme-Based Activity Evaluations

Beyond receptor interactions, derivatives of this compound have been assessed for their ability to inhibit key enzymes and modulate critical signaling pathways involved in disease.

Cholinesterase and Monoamine Oxidase Dual Inhibition

A significant area of research has focused on the development of multi-target-directed ligands for neurodegenerative diseases. In this context, a derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, has been identified as a potent dual inhibitor of both cholinesterases (ChEs) and monoamine oxidases (MAOs). nih.govacs.orgebi.ac.ukresearchgate.netdocumentsdelivered.com This compound integrates the 1-methyl-piperidin-4-yl-indole core structure with other pharmacophores to achieve this dual activity. researchgate.net Such multi-target compounds are of interest for their potential to address multiple pathological aspects of complex diseases. researchgate.net

Interactive Data Table: Enzyme Inhibition by a Derivative

Enzyme Target IC50 Value
Human Acetylcholinesterase (hAChE) 2.8 µM researchgate.net
Human Butyrylcholinesterase (hBChE) 4.9 µM researchgate.net

Hedgehog Signaling Pathway Inhibition (e.g., Smoothened Activity Repression)

The Hedgehog (Hh) signaling pathway is crucial in development and is implicated in various cancers when aberrantly activated. nih.govnih.govmdpi.com The transmembrane protein Smoothened (SMO) is a key component of this pathway. mdpi.comcymitquimica.com A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, which contains a piperidinyl-indole scaffold, has been shown to suppress Hedgehog pathway activation. nih.gov This compound represses Smoothened (SMO) activity by preventing its ciliary translocation. nih.gov Notably, it was found to have a distinct binding interface with SMO and maintained inhibitory activity against a drug-resistant mutant. nih.gov These findings suggest that the this compound core structure could serve as a valuable scaffold for developing novel inhibitors of the Hedgehog signaling pathway. nih.gov

Broad-Spectrum Preclinical Biological Efficacy

The indole-piperidine scaffold has been the subject of extensive research, revealing a wide range of biological activities in preclinical settings. Derivatives built upon this core structure have demonstrated potential across several therapeutic areas, from oncology to infectious diseases.

The combination of indole and piperidine motifs is a recurring feature in the design of novel anticancer agents. Numerous studies have highlighted the antiproliferative and antitumor potential of this structural class against various human cancer cell lines.

One area of investigation involves the development of potent enzyme inhibitors. For instance, a series of indole-based compounds featuring a piperidine moiety were optimized as inhibitors of histone methyltransferase EZH2, a key target in oncology. These efforts led to the identification of highly potent molecules that demonstrated robust antitumor effects in lymphoma xenograft models. nih.gov

Other research has focused on different mechanisms of action. Methoxylated chalcones that incorporate an N-methylpiperidinyl substituent have been shown to inhibit the growth of human tumor cell lines, including MCF-7 (breast), HCT 116 (colon), and Jurkat (T-cell leukemia), with IC50 values in the low micromolar range. nih.gov Further investigation revealed that their antiproliferative activity is linked to the disruption of the cell cycle. nih.gov Similarly, bis-indole derivatives connected by a piperazine ring, a close structural analog of piperidine, have been evaluated by the National Cancer Institute and found to be active across a full panel of sixty human tumor cell lines. nih.gov The antiproliferative effects of various other indole and piperidine derivatives have been consistently reported against a wide range of cancer cell lines, underscoring the potential of this chemical scaffold in oncology research. mdpi.comresearchgate.netmdpi.comnih.gov

Table 1: Examples of Antiproliferative Activity of Related Indole-Piperidine Scaffolds This table presents data for structurally related compounds to illustrate the potential of the chemical class, not for this compound itself.

Compound Class Cancer Cell Line(s) Measured Activity (IC50) Reference
Methoxylated Chalcones with N-methylpiperidinyl group MCF-7, HCT 116, Jurkat <5 µM nih.gov
Indole-based EZH2 Inhibitors with piperidine Karpas-422 (Lymphoma) Biochemical IC50 = 0.002 µM nih.gov

Antimicrobial Potential (Antibacterial, Antifungal, Antitubercular)

The indole-piperidine framework has been explored for its potential in combating various microbial pathogens. Research has demonstrated activity against bacteria, fungi, and the causative agent of tuberculosis, Mycobacterium tuberculosis.

Antitubercular Activity: The 4-aminopiperidine (B84694) series was identified as a class of compounds with potential activity against M. tuberculosis. nih.gov A systematic exploration of this series, involving modifications at the N-1 position of the piperidine ring, led to the identification of a derivative with a minimum inhibitory concentration (MIC) of 10 μM against virulent M. tuberculosis. nih.gov Other studies have identified piperidinol-containing molecules that are bactericidal against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates. nih.gov The synthesis of various other piperidine and indolizine (B1195054) (a related bicyclic structure) derivatives has also yielded compounds with promising anti-tubercular properties against both sensitive and resistant strains. researchgate.netmdpi.com

Antibacterial and Antifungal Activity: Derivatives containing the piperidine ring have shown a broad spectrum of antimicrobial activities. Synthesized piperidin-4-one derivatives, for example, have demonstrated significant activity when compared against standard drugs like ampicillin. biomedpharmajournal.org These and other related compounds have been screened against various pathogenic strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as fungal species like Candida albicans and Aspergillus niger, often showing moderate to good activity. biomedpharmajournal.orgbiointerfaceresearch.comresearchgate.net The indole moiety, often in conjunction with other heterocyclic systems like the 1,2,4-triazole, has also been shown to be crucial for potent antifungal activity, particularly against Candida species. nih.gov

A significant area of preclinical investigation for this chemical class has been in the field of antiparasitic agents, particularly for the treatment of malaria. The 3-piperidin-4-yl-1H-indole scaffold, a constitutional isomer of the title compound, was identified as a promising chemotype from a high-throughput whole-cell screen against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govbroadinstitute.org

Subsequent synthesis and evaluation of a series of thirty-eight compounds based on this scaffold revealed important structure-activity relationships (SAR). nih.gov The research identified a lead compound with an EC50 value of approximately 3 µM against both drug-sensitive and drug-resistant strains of P. falciparum. nih.govbroadinstitute.org A key finding from the SAR study was that the 3-piperidin-4-yl-1H-indole core is generally intolerant to most modifications on the piperidine nitrogen. nih.gov This suggests that substitution at this position, such as the methyl group in this compound, may significantly influence the anti-parasitic activity. Nonetheless, the core piperidine-indole structure remains a valuable starting point for the development of new antimalarial drugs. nih.gov

Despite a comprehensive search for preclinical data on the chemical compound This compound , no specific in vivo efficacy studies corresponding to the requested outline could be located. Searches for efficacy data in lymphoma xenograft models, tumor growth inhibition in medulloblastoma models, and the reduction of inflammatory markers in preclinical animal models for this exact compound did not yield any relevant results.

The scientific literature available through the conducted searches primarily contains information on derivatives or structural analogs of this compound. For instance, studies were found on related indole-piperidine scaffolds, but these compounds differ in their substitution patterns or have additional functional groups, making them distinct chemical entities. As per the strict instructions to focus solely on "this compound," this information on related but different molecules cannot be used.

Consequently, it is not possible to provide the requested article on the "" of this compound with the specified subsections, as no published data on this compound's performance in the designated preclinical models were found.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Crystallographic Structural Elucidation

Confirming the precise chemical structure of a synthesized compound is a critical step in chemical research. Spectroscopic and crystallographic methods offer unambiguous proof of atomic connectivity, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For 1-(1-methyl-piperidin-4-yl)-1H-indole, ¹H NMR and ¹³C NMR spectra would yield distinct signals corresponding to each unique proton and carbon atom in the molecule.

In a ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons on the aromatic indole (B1671886) ring would appear in the downfield region (typically δ 7.0-8.0 ppm), while protons on the saturated piperidine (B6355638) ring and the N-methyl group would be found in the more shielded, upfield region. The integration of these signals would correspond to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) would reveal adjacent proton-proton couplings, helping to establish the connectivity of the molecule.

¹³C NMR spectroscopy provides complementary information, with each signal corresponding to a unique carbon atom. The chemical shifts in the ¹³C spectrum help to identify the types of carbon atoms present (e.g., aromatic, aliphatic, quaternary).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar indole and piperidine structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole C2~6.5~101
Indole C3~7.1~128
Indole C4-C7 (Aromatic)7.1 - 7.7110 - 136
Piperidine C4 (CH)~4.2~55
Piperidine C2/C6 (CH₂)2.2 - 3.1~53
Piperidine C3/C5 (CH₂)1.9 - 2.2~30
N-Methyl (CH₃)~2.3~46

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molar mass: 214.31 g/mol ), a high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) confirming its elemental composition. nih.gov

Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods used to generate ions. miamioh.edu Under MS/MS conditions, the molecular ion is fragmented, and the resulting pattern is characteristic of the molecule's structure. The fragmentation of this compound would likely involve cleavage at the bond between the indole and piperidine rings or fragmentation of the piperidine ring itself. The most stable fragments will produce the most intense peaks in the spectrum. A common fragmentation for N-methylpiperidine derivatives involves the loss of a methyl radical or cleavage of the ring, leading to characteristic daughter ions. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment DescriptionPredicted m/z
Molecular Ion [C₁₄H₁₈N₂]⁺214
Fragment from cleavage of the piperidine ring98
Indole cation radical [C₈H₇N]⁺117
1-methyl-piperidin-4-yl cation [C₆H₁₂N]⁺98
Fragment from loss of methyl group from piperidine ring199

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique can precisely map the positions of atoms in space, providing exact bond lengths, bond angles, and torsional angles. mdpi.com For this compound, an X-ray diffraction study would reveal the conformation of the piperidine ring (typically a chair conformation) and the planarity of the indole ring. mdpi.com

Furthermore, this analysis elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal lattice. researchgate.net This information is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets.

Table 3: Key Parameters Obtained from a Hypothetical X-ray Diffraction Study

ParameterInformation Provided
Crystal System & Space GroupDescribes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). mdpi.com
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Bond Lengths & AnglesPrecise measurements of the distances and angles between atoms.
Torsional AnglesDefines the conformation of the molecule, such as the piperidine ring puckering.
Intermolecular ContactsIdentifies non-covalent interactions (e.g., hydrogen bonds) in the crystal packing.

High-Throughput Screening (HTS) in Indole-Piperidine Derivative Discovery

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. ncsu.edu This technology allows researchers to screen vast libraries, which can contain hundreds of thousands of compounds, against a biological target to identify "hits." drugtargetreview.com

In the context of indole-piperidine derivative discovery, HTS would be employed to screen a library of related compounds against a specific target, such as an enzyme or a cell receptor. nih.govmdpi.com The assays are designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) in the presence of a compound that interacts with the target in the desired way. japsonline.com Hits from the initial screen are then subjected to further testing to confirm their activity and determine their potency.

Table 4: Example of a High-Throughput Screening Workflow for Indole-Piperidine Derivatives

StepDescription
1. Target Identification A biologically relevant target (e.g., a specific kinase or receptor) is chosen. drugtargetreview.com
2. Assay Development A robust and automated assay is created to measure the activity of the target.
3. Library Screening A large library of indole-piperidine derivatives is tested against the target using robotic liquid handling systems. ncsu.edu
4. Hit Identification Compounds that show significant activity (above a certain threshold) are identified as "hits."
5. Hit Confirmation The activity of the hit compounds is re-tested to eliminate false positives.
6. Lead Optimization The chemical structure of confirmed hits is systematically modified to improve potency, selectivity, and pharmacokinetic properties.

Flow Cytometry for Assessment of Biological Activities

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of single cells or particles as they pass through a laser beam. It is a powerful tool in drug discovery for assessing the biological activities of compounds at a cellular level. mdpi.com

For a compound like this compound, flow cytometry could be used to investigate a wide range of cellular responses. For instance, by using specific fluorescent dyes or antibodies, researchers can measure the compound's effects on cell viability, apoptosis (programmed cell death), cell cycle progression, or the expression of specific cell surface or intracellular proteins. This provides detailed, quantitative data on the compound's mechanism of action and its potential cytotoxic or therapeutic effects. nwmedj.org

Table 5: Applications of Flow Cytometry in Evaluating Biological Activity

Assay TypeCellular Parameter Measured
Cell Viability Distinguishes between live and dead cells using viability dyes (e.g., Propidium Iodide).
Apoptosis Assay Detects early and late stages of apoptosis using markers like Annexin V and Caspase activity.
Cell Cycle Analysis Quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Protein Expression Measures the levels of specific intracellular or cell-surface proteins using fluorescently-labeled antibodies.
Cell Proliferation Tracks cell division over time using cell-permeant dyes that are diluted with each cell division.

Intellectual Property and Patent Landscape in Indole Piperidine Research

Analysis of Patent Applications for Indole-Piperidine Derivatives

The indole-piperidine scaffold has proven to be a versatile framework in medicinal chemistry, leading to a substantial number of patent applications. These filings protect novel chemical entities, synthetic methodologies, and their applications in treating a wide array of diseases. Analysis of the patent landscape reveals a consistent effort to explore the chemical space around this core structure, with modifications aimed at enhancing efficacy, selectivity, and pharmacokinetic properties.

Patents in this area often feature claims covering a genus of related structures, defined by variations in substituents on both the indole (B1671886) and piperidine (B6355638) rings. For instance, European Patent Application EP0303506A3 describes a series of 3-polyhydro-pyridyl-5-substituted-1H-indoles with 5HT1-receptor agonist and vasoconstrictor activity, highlighting their potential in treating migraine. Similarly, European Patent Application EP0354777A3 focuses on N-piperidinyl:indolyl:ethyl-alkane sulfonamide derivatives for the same indication. google.com

More recent patent literature continues to expand on the therapeutic applications of this scaffold. For example, patent US9682968B2 discloses piperidinyl-indole derivatives as potent inhibitors of complement factor B, a key component of the alternative complement pathway, suggesting their utility in a range of inflammatory and autoimmune disorders. google.com Another notable patent, US12285422B2, specifically claims the use of certain piperidinyl-indole derivatives for the treatment of renal diseases, such as C3 glomerulopathy (C3G) and IgA nephropathy (IgAN). google.com

Furthermore, the intellectual property surrounding indole-piperidine derivatives extends to their use as kinase inhibitors in oncology. Cancer is a major focus, with patents covering indole derivatives that target various kinases involved in cancer progression. nih.gov For example, a recent patent application, US20230278983A1, describes indole derivatives as CK2 inhibitors for cancer treatment. google.com

The compound 1-(1-methyl-piperidin-4-yl)-1H-indole itself is a part of this broader patent landscape, often included within the scope of broader genus claims in patents covering indole-piperidine derivatives for various therapeutic targets. The consistent filing of patents for new derivatives and new medical uses underscores the ongoing commercial and scientific interest in this chemical class.

Trends in Therapeutic Areas Covered by Compound Patents

An examination of the patent literature for indole-piperidine derivatives reveals distinct trends in the therapeutic areas being explored. Historically and currently, the most prominent areas of research and patenting activity are central nervous system (CNS) disorders, oncology, and inflammatory diseases.

Central Nervous System (CNS) Disorders: The CNS has been a major focus for the development of indole-piperidine-based drugs. This is largely due to the structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506). Consequently, a significant number of patents target conditions such as:

Migraine: As mentioned, early patents focused on the development of 5-HT1 receptor agonists for the treatment of migraine. google.com

Psychotic Disorders, Depression, and Anxiety: The ability of these compounds to modulate various CNS receptors has led to patents for their use as antidepressants, anticonvulsants, and tranquilizers. google.com

Neurodegenerative Diseases: More recent research has explored the potential of indole-piperidine derivatives in treating conditions like Alzheimer's disease by targeting enzymes such as cholinesterases and β-secretase. mdpi.com

Oncology: Cancer is another major therapeutic area driving innovation in the indole-piperidine space. The versatility of the scaffold allows for the design of molecules that can interact with various targets implicated in cancer cell growth and survival. Key areas of focus include:

Kinase Inhibition: A large number of patents describe indole derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov

Apoptosis Induction: Research has also focused on developing indole derivatives that can induce programmed cell death in cancer cells. mdpi.com

Inflammatory and Immunological Disorders: The role of indole-piperidine derivatives in modulating the immune system is a growing area of patent activity. This includes the development of compounds that act as:

Complement Factor B Inhibitors: As noted in patent US9682968B2, these compounds can suppress the complement system, making them promising candidates for treating a range of inflammatory and autoimmune conditions. google.com

Renal Diseases: Specific applications in complement-mediated renal diseases like C3G and IgAN are also being patented. google.com

The following table provides a summary of the primary therapeutic areas covered in patent applications for indole-piperidine derivatives:

Therapeutic AreaSpecific Indications/Targets
Central Nervous System (CNS) Disorders Migraine, Psychotic Disorders, Depression, Anxiety, Alzheimer's Disease
Oncology Kinase Inhibition, Apoptosis Induction
Inflammatory & Immunological Disorders Complement-Mediated Diseases, Renal Diseases (e.g., C3G, IgAN)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-methyl-piperidin-4-yl)-1H-indole, and how can reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, indole derivatives can react with piperidine-containing precursors under acidic conditions (e.g., glacial acetic acid) to form the target structure . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of indole to piperidine derivatives), temperature control (room temperature to 60°C), and solvent selection (acetic acid or acetonitrile). Yield optimization may require iterative adjustments to reaction time and purification steps, such as column chromatography or recrystallization .

Q. How is the structural identity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on multimodal spectroscopy:

  • 1H/13C NMR : Peaks for the indole aromatic protons (δ 7.0–7.6 ppm), methyl-piperidine protons (δ 2.3–2.5 ppm for N–CH3), and quaternary carbons (e.g., piperidine C4) are critical .
  • Mass Spectrometry (ESI-MS) : Molecular ion detection (e.g., [M+H]+) and fragmentation patterns confirm molecular weight and functional group stability .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for structurally analogous indole-piperidine hybrids .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific data for this compound is limited, general protocols for indole-piperidine derivatives include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs with enhanced receptor binding?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., opioid or histamine receptors). Focus on the indole moiety’s aromatic stacking and the piperidine ring’s conformational flexibility .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl group position on piperidine) with bioactivity data to prioritize synthetic targets .
  • MD Simulations : Assess thermodynamic stability of ligand-receptor complexes over nanosecond timescales to validate binding modes .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish solvent artifacts from compound signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton-proton and proton-carbon couplings .
  • Synthetic Controls : Compare spectra with intermediates (e.g., unsubstituted indole) to identify contaminant peaks .

Q. How do purification methods (e.g., HPLC vs. recrystallization) impact the pharmacological profile of this compound?

  • Methodological Answer :

  • HPLC : Achieves >95% purity by separating stereoisomers or regioisomers, critical for in vitro assays (e.g., IC50 measurements) .
  • Recrystallization : May introduce solvent residues (e.g., acetonitrile), requiring post-purification analysis via TGA/DSC to confirm thermal stability .
  • Bioactivity Correlation : Compare batch purity (HPLC area%) with efficacy in animal models to establish thresholds for therapeutic viability .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are critical for predicting drug-drug interactions .
  • Metabolite ID : High-resolution MS (e.g., Q-TOF) identifies oxidation (e.g., N-demethylation) or conjugation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.